Cas no 2866323-16-0 (1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)

1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride
- EN300-39850956
- 1-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride
- 2866323-16-0
- 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride
-
- インチ: 1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H
- InChIKey: RHUGDFUZIHJVFW-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(C)C1C=CC=CC=1N1CCC(CC1)N
計算された属性
- せいみつぶんしりょう: 278.0952687g/mol
- どういたいしつりょう: 278.0952687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39850956-1.0g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 1g |
$557.0 | 2023-05-24 | |
Enamine | EN300-39850956-0.25g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 0.25g |
$228.0 | 2023-05-24 | |
Enamine | EN300-39850956-0.5g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 0.5g |
$433.0 | 2023-05-24 | |
Enamine | EN300-39850956-2.5g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 2.5g |
$1089.0 | 2023-05-24 | |
Enamine | EN300-39850956-0.1g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 0.1g |
$158.0 | 2023-05-24 | |
Aaron | AR0292NG-250mg |
1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride |
2866323-16-0 | 95% | 250mg |
$339.00 | 2025-02-17 | |
1PlusChem | 1P0292F4-250mg |
1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride |
2866323-16-0 | 95% | 250mg |
$334.00 | 2024-05-06 | |
Aaron | AR0292NG-1g |
1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride |
2866323-16-0 | 95% | 1g |
$791.00 | 2025-02-17 | |
1PlusChem | 1P0292F4-50mg |
1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride |
2866323-16-0 | 95% | 50mg |
$188.00 | 2024-05-06 | |
Enamine | EN300-39850956-5.0g |
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride |
2866323-16-0 | 95% | 5g |
$1614.0 | 2023-05-24 |
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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1-(2-Methoxyphenyl)piperidin-4-amine dihydrochlorideに関する追加情報
Introduction to 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride (CAS No. 2866323-16-0)
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2866323-16-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a methoxy group at the 2-position of the phenyl ring and an amine group at the 4-position of the piperidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility advantage facilitates its use in various experimental and clinical settings, including in vitro assays, preclinical studies, and potential therapeutic applications. The structural features of 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride suggest potential interactions with biological targets, particularly enzymes and receptors involved in key metabolic and signaling pathways.
In recent years, there has been growing interest in piperidine derivatives due to their diverse biological activities. Studies have demonstrated that compounds incorporating the piperidine moiety exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of neurotransmitter systems. The 2-methoxyphenyl substituent further influences the pharmacokinetic profile by affecting lipophilicity and metabolic stability. These characteristics make 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride a promising candidate for further investigation in medicinal chemistry.
Current research in the field of chemical biology has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The amine group at the 4-position of the piperidine ring provides a site for functionalization, allowing chemists to modify properties such as potency, selectivity, and pharmacokinetic behavior. By leveraging computational modeling and high-throughput screening techniques, researchers can systematically explore derivatives of 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride to identify novel bioactive molecules.
One area of active investigation is the potential use of this compound in treating neurological disorders. Piperidine-based scaffolds have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The methoxyphenyl group may contribute to interactions with specific transmembrane proteins, such as G-protein coupled receptors (GPCRs), which are central to many neurological functions. Preliminary studies suggest that derivatives of this compound could exhibit effects relevant to conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions to introduce the amine functionality at the 4-position of the piperidine ring, followed by methylation or other functional group transformations to incorporate the 2-methoxyphenyl moiety. The final step often involves salt formation with hydrochloric acid to enhance stability and solubility.
In industrial settings, process optimization is crucial for large-scale production of pharmaceutical intermediates like 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride. Advances in green chemistry principles have led to innovations in synthetic methodologies that minimize waste and improve efficiency. Continuous flow chemistry, for instance, offers a sustainable alternative to traditional batch processing by enhancing reaction control and scalability.
The pharmacological evaluation of 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride has been conducted using both in vitro and in vivo models. In vitro assays have focused on assessing interactions with target enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. In vivo studies have explored effects on animal models relevant to neurological disorders, providing insights into potential therapeutic benefits.
One notable study published in a leading pharmaceutical journal demonstrated that derivatives of this compound exhibit inhibitory activity against certain enzymes associated with inflammation and pain pathways. The structure-activity relationship established from these studies suggests that modifications at the phenyl ring or piperidine core can significantly alter biological activity. Such findings underscore the importance of careful molecular design in developing effective drug candidates.
The regulatory landscape for new pharmaceutical entities requires rigorous testing to ensure safety and efficacy before clinical trials can commence. While 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride has shown promise in preclinical studies, further research is needed to address potential side effects and optimize dosing regimens. Collaborative efforts between academic researchers and industry scientists are essential for advancing this compound through clinical development pipelines.
Future directions in research may include exploring synthetic routes that improve yield and reduce costs, as well as investigating novel derivatives with enhanced pharmacological profiles. Computational techniques such as molecular docking can accelerate virtual screening efforts by predicting binding affinities with high-throughput precision. Such approaches complement experimental work by providing rapid insights into potential drug-target interactions.
The versatility of 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride as a chemical scaffold makes it an attractive platform for drug discovery across multiple therapeutic areas. Its unique structural features offer opportunities for innovation in both small-molecule drug development and biopharmaceutical applications. As research continues to uncover new biological targets and mechanisms, compounds like this will remain integral to advancing therapeutic strategies.
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